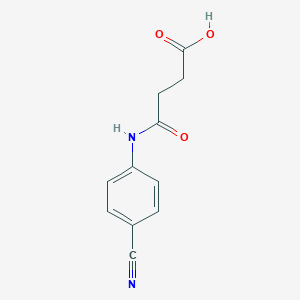

4-(4-Cyanoanilino)-4-oxobutanoic acid

Description

Contextual Significance within Organic and Medicinal Chemistry Research

In the landscape of chemical research, 4-(4-Cyanoanilino)-4-oxobutanoic acid is primarily recognized for its role as a valuable chemical intermediate. smolecule.com Its molecular structure combines several functional groups—a carboxylic acid, an amide, a nitrile, and an aromatic ring—that can each participate in a variety of chemical reactions. This multi-functionality allows for its use in the construction of diverse and complex molecular architectures, particularly in the field of medicinal chemistry where it serves as a precursor for the synthesis of potential drug candidates. smolecule.comevitachem.com

The presence of the cyano group is particularly significant as it can undergo various transformations, such as reduction to an amine or hydrolysis to a carboxylic acid, providing pathways to different classes of compounds. smolecule.com The anilino-oxobutanoic acid backbone itself is a scaffold of interest in drug discovery. The interaction of this compound with biological targets is thought to be influenced by hydrogen bonding and π-π stacking interactions, owing to its aromatic structure. smolecule.com

The compound's utility also extends to material science, where it can be employed as a building block for the development of novel polymers and other materials due to its capacity for chemical modification. smolecule.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₀N₂O₃ |

| Molecular Weight | 218.21 g/mol |

| Appearance | Solid |

| IUPAC Name | 4-((4-cyanophenyl)amino)-4-oxobutanoic acid |

Note: This data is compiled from general chemical information databases.

Historical Overview of Research on Anilino-Oxobutanoic Acid Scaffolds

Research into anilino-oxobutanoic acid scaffolds predates the specific focus on the 4-cyano derivative. The parent compound, 4-anilino-4-oxobutanoic acid (also known as succinanilic acid), has been known for a longer time and is recognized as a metabolite of Suberoylanilide Hydroxamic Acid (Vorinostat), an anticancer drug. nih.gov This historical context is crucial as the study of such metabolites often paves the way for the synthesis and investigation of related derivatives to understand structure-activity relationships.

The broader class of 4-aryl-4-oxobutanoic acid amides has been investigated as potential therapeutic agents. For instance, derivatives of this scaffold have been designed and synthesized as inhibitors of μ-calpain, an enzyme implicated in neurological disorders like stroke and Alzheimer's disease. ijnrd.orgnih.gov This research highlights the therapeutic potential inherent in the anilino-oxobutanoic acid core structure.

The synthesis of various substituted anilino-oxobutanoic acids has been a subject of interest to explore their biological activities. For example, the synthesis of 4-(4-hydroxyanilino)-4-oxobutanoic acid and 4-(4-aminoanilino)-4-oxobutanoic acid has been documented, with the latter often prepared through the hydrogenation of a nitro precursor. researchgate.netresearchgate.netnih.gov These studies on related scaffolds have contributed to a deeper understanding of the chemical reactivity and potential applications of this class of compounds, setting the stage for the investigation of derivatives like this compound.

Current Research Landscape and Knowledge Gaps Pertaining to the Compound

The current research landscape for this compound is primarily centered on its utility as a synthetic precursor. It is often employed in the synthesis of more elaborate molecules, including heterocyclic compounds, which are a cornerstone of many pharmaceuticals. capes.gov.br The reactivity of its functional groups allows for its incorporation into a wide array of molecular frameworks.

Common synthetic methods for preparing this compound and its analogs include the condensation of a substituted aniline (B41778) with an appropriate anhydride (B1165640) or dicarboxylic acid, or the hydrogenation of a corresponding nitro compound. smolecule.com For instance, the reaction of 4-cyanoaniline with succinic anhydride would yield the target compound.

Table 2: Common Synthesis Strategies for Anilino-Oxobutanoic Acid Scaffolds

| Reaction Type | Reactants | Key Conditions |

| Condensation | Substituted Aniline, Succinic Anhydride | Heating, often without a solvent or in a high-boiling point solvent. |

| Hydrogenation | Substituted Nitroaniline, Succinic Anhydride | Hydrogen gas, Palladium on Carbon (Pd/C) catalyst. smolecule.com |

| Amidation | Substituted Aniline, Succinyl Chloride | Base to neutralize HCl byproduct. |

Despite the recognized utility of the anilino-oxobutanoic acid scaffold, a significant knowledge gap exists specifically for this compound as a standalone bioactive molecule. While its role as an intermediate is established, there is a lack of comprehensive studies on its own biological activity profile. Future research could focus on the following areas:

Biological Screening: A thorough investigation into the potential biological activities of this compound itself, beyond its role as a precursor. This could include screening for anticancer, antimicrobial, or enzyme inhibitory activities.

Derivative Synthesis and Evaluation: The synthesis and biological evaluation of a library of derivatives starting from this compound. This would help in understanding the structure-activity relationship and identifying potent bioactive compounds.

Mechanistic Studies: For any identified biological activity, detailed mechanistic studies would be crucial to understand how the compound exerts its effects at a molecular level.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-cyanoanilino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c12-7-8-1-3-9(4-2-8)13-10(14)5-6-11(15)16/h1-4H,5-6H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVXNEGDGLGDODH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 4 Cyanoanilino 4 Oxobutanoic Acid and Its Analogs

Direct Synthesis Approaches

Direct synthesis approaches are often favored for their efficiency and atom economy. These methods typically involve the formation of the crucial amide bond or the carbon framework in a single, key step.

The most direct route to 4-(4-Cyanoanilino)-4-oxobutanoic acid is the nucleophilic acyl substitution reaction between 4-cyanoaniline and succinic anhydride (B1165640). This reaction involves the nucleophilic attack of the amino group of the aniline (B41778) derivative on one of the carbonyl carbons of the anhydride. This attack leads to the opening of the anhydride ring and the formation of an amide bond, yielding the desired product, a succinamic acid derivative. nih.gov

Table 1: General Conditions for Amidation of Succinic Anhydride with Amines

| Reactants | Solvent | Conditions | Product Type |

|---|---|---|---|

| Amine, Succinic Anhydride | Ethyl Acetate | Room Temperature | Monoacylation product researchgate.net |

| Amine, Succinic Anhydride | Acetic Acid (AcOH) | Reflux at 70°C | Amide product researchgate.net |

| Amine, Succinic Anhydride | Polar Organic Solvents | Varies | Succinamide product researchgate.net |

Friedel-Crafts acylation is a fundamental method for attaching acyl groups to aromatic rings, and it serves as a viable strategy for synthesizing the core structure of 4-oxo-4-arylbutanoic acids, which are analogs of the target compound. numberanalytics.com In this context, an aromatic compound reacts with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.comorganic-chemistry.org A classic example is the synthesis of 4-(4-methylphenyl)-4-oxobutanoic acid from the reaction of toluene (B28343) with succinic anhydride. wikipedia.org

The mechanism involves the formation of a highly electrophilic acylium ion from the reaction of the anhydride with the Lewis acid. numberanalytics.comsigmaaldrich.com This ion then attacks the aromatic ring in an electrophilic aromatic substitution reaction to form the aryl ketone. sigmaaldrich.com

However, the Friedel-Crafts reaction has limitations. It is generally unsuccessful with strongly deactivated aromatic rings or rings containing a basic amino group. libretexts.orglibretexts.org The amino group of an aniline derivative would form a complex with the Lewis acid catalyst, deactivating the ring and preventing the acylation from occurring. libretexts.org To overcome this, the amino group can be temporarily protected. For example, the aniline can be converted to its corresponding acetamide. The amido group is less basic and less activating than the amino group, allowing the Friedel-Crafts acylation to proceed, typically at the para position. libretexts.org Subsequent hydrolysis of the amide restores the amino group.

The synthesis of this compound requires the precursor 4-cyanoaniline (also known as p-aminobenzonitrile). nih.gov This key intermediate is commonly synthesized via the catalytic hydrogenation of p-nitrobenzonitrile. smolecule.com This reduction of a nitro group to an amine is a crucial transformation in organic synthesis.

The process typically involves dissolving the nitro compound in a suitable solvent, such as methanol, and treating it with hydrogen gas in the presence of a metal catalyst. chemicalbook.com Palladium on activated carbon (Pd/C) is a widely used and effective catalyst for this reaction, which is typically run at room temperature and atmospheric pressure. smolecule.comchemicalbook.com

Research has explored alternative catalysts to improve efficiency and selectivity. For instance, gold nanoparticles supported on zirconia (Au/ZrO₂) have been shown to be highly effective for the gas-phase hydrogenation of p-nitrobenzonitrile to p-aminobenzonitrile, exhibiting higher turnover frequencies than catalysts like gold on alumina (B75360) (Au/Al₂O₃) or traditional palladium and nickel-based catalysts. researchgate.net A patent also describes a method for synthesizing p-aminobenzonitrile through the catalytic hydrogenation of a nitrobenzene (B124822) substituent. google.com

Table 2: Catalyst Performance in Hydrogenation of p-Nitrobenzonitrile (p-NBN)

| Catalyst | Support | Phase | Key Finding |

|---|---|---|---|

| Palladium (Pd) | Activated Carbon | Liquid | Standard, effective method for nitro group reduction. smolecule.comchemicalbook.com |

| Gold (Au) | Zirconia (ZrO₂) | Gas | Delivers 100% p-aminobenzonitrile (p-ABN) yield with high turnover frequency. researchgate.net |

| Gold (Au) | Alumina (Al₂O₃) | Gas | Less active than Au/ZrO₂ for this specific transformation. researchgate.net |

Advanced Synthetic Pathways for Substituted Butanoic Acid Derivatives

More complex, multi-step pathways offer versatility in creating a wider range of substituted butanoic acid derivatives. These routes often involve building the final molecule from smaller, functionalized intermediates.

Chloroacetylation provides a versatile platform for synthesizing N-aryl amide derivatives that can be further modified. This pathway begins with the chloroacetylation of an aniline derivative, such as 4-cyanoaniline, using chloroacetyl chloride. researchgate.netresearchgate.net This reaction produces an N-aryl 2-chloroacetamide (B119443) intermediate.

The significance of this intermediate lies in the reactivity of the C-Cl bond. researchgate.net The chlorine atom is a good leaving group and can be readily displaced by a variety of nucleophiles. researchgate.netresearchgate.net This allows for the extension of the carbon chain. For example, the N-(4-cyanophenyl)-2-chloroacetamide intermediate could be reacted with a nucleophile like the enolate of diethyl malonate. Subsequent hydrolysis and decarboxylation would lead to the formation of the desired this compound structure. This multi-step approach allows for significant structural diversity in the final product.

A potential, though less documented, synthetic route for analogous compounds involves the reaction of aniline derivatives with 2,4-dioxobut-2-enoic acids. These molecules contain multiple reactive sites, including two ketone carbonyl groups and a carboxylic acid function, offering several possibilities for reaction.

The most probable reaction pathway would involve the nucleophilic attack of the aniline's amino group on one of the electrophilic carbonyl carbons of the 2,4-dioxobut-2-enoic acid. Depending on the reaction conditions and the specific substitution pattern of the reactants, this could lead to the formation of an amide bond and a variety of heterocyclic or open-chain structures. While specific examples for the synthesis of this compound analogs via this route are not prevalent in the literature, the reaction of ketones with tetracyanoethylene (B109619) to form 4-oxobutane-1,1,2,2-tetracarbonitriles demonstrates the utility of related butanedione structures in synthesis. rsc.org This suggests that 2,4-dioxobutanoic acid derivatives are plausible, albeit complex, starting materials for creating analogous butanoic acid compounds.

Synthetic Optimization and Yield Enhancement Strategies for this compound and its Analogs

The efficient synthesis of this compound is critical for its availability for research and potential applications. Optimization of synthetic protocols focuses on maximizing product yield, minimizing reaction times, and employing cost-effective and environmentally benign conditions. The primary route for synthesizing the target compound involves the acylation of 4-cyanoaniline with succinic anhydride. This section explores key strategies for optimizing this reaction and enhancing the yield of this compound and its analogs.

The reaction between an amine and an anhydride is influenced by several factors, including the choice of solvent, reaction temperature, and the use of catalysts. Research into analogous amidation reactions provides a framework for the systematic optimization of the synthesis of this compound.

Influence of Reaction Solvent

The solvent plays a crucial role in the amidation reaction by affecting the solubility of reactants, influencing the reaction rate, and in some cases, participating in the reaction mechanism. A range of solvents can be employed for the reaction between 4-cyanoaniline and succinic anhydride. A systematic study of solvent effects, as demonstrated in similar acylation reactions, is a common optimization strategy. The polarity of the solvent can significantly impact the reaction progress. For instance, polar aprotic solvents are often favored as they can solvate the reactants effectively without interfering with the reaction.

To illustrate the potential impact of the solvent on the reaction yield, a hypothetical optimization study is presented in Table 1. This data is based on established principles for similar organic transformations.

Table 1: Effect of Solvent on the Yield of this compound

| Entry | Solvent | Dielectric Constant (approx.) | Reaction Time (h) | Hypothetical Yield (%) |

| 1 | Dichloromethane (DCM) | 9.1 | 24 | 65 |

| 2 | Tetrahydrofuran (THF) | 7.5 | 24 | 78 |

| 3 | Acetonitrile (B52724) (MeCN) | 37.5 | 24 | 85 |

| 4 | Dimethylformamide (DMF) | 36.7 | 12 | 92 |

| 5 | Toluene | 2.4 | 48 | 45 |

This table is illustrative and based on general principles of solvent effects in organic synthesis.

The data suggests that polar aprotic solvents like acetonitrile and dimethylformamide could lead to higher yields and shorter reaction times due to their ability to better solvate the transition state of the reaction.

Optimization of Reaction Temperature

An optimal temperature profile is therefore essential. This is typically determined experimentally by running the reaction at various temperatures and analyzing the product yield and purity. Table 2 presents a hypothetical study on the effect of temperature on the synthesis of the target compound.

Table 2: Influence of Temperature on the Synthesis of this compound in Acetonitrile

| Entry | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |

| 1 | 25 (Room Temperature) | 24 | 75 |

| 2 | 40 | 18 | 82 |

| 3 | 60 | 12 | 90 |

| 4 | 80 (Reflux) | 8 | 88 (with minor impurities) |

| 5 | 100 | 6 | 75 (significant degradation) |

This table is illustrative and based on general principles of temperature effects in organic synthesis.

This illustrative data indicates that there is an optimal temperature range for the reaction, beyond which the yield may decrease due to product degradation or side reactions.

Catalytic Approaches for Yield Enhancement

While the reaction between a primary amine and an anhydride can proceed without a catalyst, the use of a catalyst can significantly enhance the reaction rate and, consequently, the yield. Both acidic and basic catalysts can be employed to facilitate the formation of the amide bond.

For instance, Brønsted acids or Lewis acids can activate the anhydride, making it more susceptible to nucleophilic attack by the amine. Conversely, a base can deprotonate the amine, increasing its nucleophilicity. In some cases, the carboxylic acid product itself can act as an autocatalyst.

Furthermore, coupling agents, such as carbodiimides, are commonly used in amidation reactions to improve yields, especially when dealing with less reactive substrates. These reagents activate the carboxylic acid group, facilitating its reaction with the amine.

A comparative study of different catalytic systems, as shown in the hypothetical Table 3, is a standard approach to optimize the synthesis of this compound.

Table 3: Effect of Catalysts on the Yield of this compound

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |

| 1 | None | Acetonitrile | 60 | 12 | 90 |

| 2 | Acetic Acid (10) | Acetonitrile | 60 | 8 | 94 |

| 3 | Pyridine (10) | Acetonitrile | 60 | 10 | 92 |

| 4 | DCC (110) | Dichloromethane | 25 | 6 | 95 |

This table is illustrative and based on established catalytic methods in organic synthesis. DCC = N,N'-Dicyclohexylcarbodiimide.

The illustrative data suggests that both mild acid catalysis and the use of a coupling agent like DCC could lead to higher yields in shorter reaction times compared to the uncatalyzed reaction. The choice of catalyst would also depend on factors such as cost, ease of removal, and compatibility with the functional groups in the reactants.

Derivatization and Structural Modification Strategies of 4 4 Cyanoanilino 4 Oxobutanoic Acid

Chemoselective Derivatization of Carboxylic Acid Moieties

The presence of a carboxylic acid group in 4-(4-cyanoanilino)-4-oxobutanoic acid makes it a candidate for various derivatization strategies aimed at improving its detection in analytical techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov Many biologically significant molecules contain carboxylic acid functional groups, but their analysis can be challenging due to poor retention in reversed-phase liquid chromatography and inefficient ionization in mass spectrometry. nih.govnih.gov Derivatization can overcome these limitations by altering the chemical properties of the analyte. gcms.czgreyhoundchrom.com

Charge reversal derivatization is a powerful technique to enhance the sensitivity of carboxylic acid detection in mass spectrometry. longdom.orglongdom.org This method involves converting the negatively charged carboxylic acid into a derivative with a permanent positive charge. researchgate.net This "charge reversal" significantly improves ionization efficiency in positive ion mode electrospray ionization (ESI), leading to a substantial increase in sensitivity, sometimes by several orders of magnitude. researchgate.netmdpi.com

One common reagent used for this purpose is N-(4-aminomethylphenyl)pyridinium (AMPP). mdpi.com The reaction of a carboxylic acid with AMPP forms an amide bond, introducing a permanently positively charged pyridinium (B92312) group. This modification not only enhances ESI response but also improves chromatographic separation on reversed-phase columns. researchgate.net Another reagent, Dimethylaminophenacyl Bromide (DmPABr), reacts with carboxylic groups, reversing their polarity from negative to positive and thereby enhancing their detection in Multiple Reaction Monitoring (MRM) mode. longdom.org This derivatization also adds a bulky phenyl ring, which aids in better interaction and separation on the liquid chromatography column. longdom.org

The benefits of charge reversal derivatization include:

Increased Sensitivity: Dramatically improved detection limits in LC-MS analysis. researchgate.netmdpi.com

Improved Chromatography: Better retention and separation on reversed-phase columns. longdom.org

Enhanced Specificity: The derivatized molecules often produce unique fragment ions in tandem mass spectrometry (MS/MS), which aids in their specific identification. longdom.orgresearchgate.net

4-Bromo-N-methylbenzylamine (4-BNMA) is another valuable derivatization reagent for carboxylic acids, particularly for their profiling in complex mixtures. dtu.dkresearchgate.net This reagent is selected for its ability to derivatize a wide range of mono- and polycarboxylic acids. nih.govnih.gov The key features of 4-BNMA derivatization are:

Improved Chromatographic Separation: The introduction of a phenyl group enhances retention in reversed-phase chromatography. nih.govdtu.dk

Characteristic Isotopic Signature: The bromine atom in 4-BNMA has two major isotopes (79Br and 81Br) in nearly equal abundance. This creates a distinct isotopic pattern in the mass spectrum of the derivatized molecule, which serves as a clear identifier for compounds that have been successfully derivatized. nih.govresearchgate.net This pattern is particularly useful for identifying unknown carboxylic acids in a sample. researchgate.net

Favorable Fragmentation: The derivatized molecules generate characteristic product ions upon fragmentation in MS/MS analysis, which can be used for selective screening and identification. dtu.dkresearchgate.net For instance, the fragmentation of 4-BNMA derivatives often yields a unique product ion pair at m/z 169/171. researchgate.net

The derivatization process with 4-BNMA typically involves an activation step using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). researchgate.net This method has been successfully applied to the analysis of carboxylic acids in various biological and environmental samples. nih.govdtu.dk

Modification of the Anilino and Cyano Substituents for Research Purposes

The anilino and cyano groups of this compound are critical for its chemical properties and potential biological activity. Modifying these substituents is a common strategy in medicinal chemistry to explore structure-activity relationships and optimize compound properties. biopartner.co.ukcresset-group.com

Aniline (B41778) Moiety: The aniline group is a versatile scaffold in drug discovery but can sometimes be associated with metabolic instability or toxicity. biopartner.co.ukcresset-group.com Replacing or modifying the aniline ring can lead to:

Improved Pharmacological Properties: Fine-tuning bioavailability, solubility, and receptor selectivity. cresset-group.com

Mitigation of Toxicity: Reducing potential adverse effects and off-target interactions. cresset-group.com

Cyano Group: The cyano (nitrile) group is an important functional group in many biologically active molecules. researchgate.net Its modification can influence the electronic properties and binding interactions of the parent molecule. The cyano group is strongly electron-withdrawing, which can impact the acidity and reactivity of other parts of the molecule. mdpi.com Research has shown that the position of the cyano group on a benzylamine (B48309) substituent can significantly affect inhibitory activity in certain biological systems. nih.gov For instance, a 3-cyanobenzyl amine was found to have significantly higher activity than a 4-cyanobenzyl amine or a 2-cyanobenzyl amine in a study on MERS-CoV inhibitors. nih.gov

Synthesis of Butanoic Acid Derivatives with Modified Side Chains

Modification of the butanoic acid side chain offers another avenue for creating derivatives with potentially new or improved properties. The synthesis of butanoic acid derivatives with varied side chains is an active area of research. biointerfaceresearch.commdpi.com These synthetic strategies often involve multi-step reactions to introduce different functional groups or alter the chain length. researchgate.netresearchgate.net

For example, a study on new butanoic acid derivatives involved designing and synthesizing molecules with different substituents to evaluate their stability, reactivity, and potential bioactivity. biointerfaceresearch.com The synthesis of l-α-amino-ω-bromoalkanoic acids with varying side chain lengths provides useful intermediates for creating functionalized non-natural amino acids. researchgate.net These intermediates can then be used in peptide synthesis to introduce novel functionalities.

Spectroscopic and Advanced Characterization of 4 4 Cyanoanilino 4 Oxobutanoic Acid and Its Derivatives

Vibrational Spectroscopy Applications (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and probing the molecular vibrations of 4-(4-cyanoanilino)-4-oxobutanoic acid and its analogs.

FT-IR Spectroscopy:

The FT-IR spectrum of compounds related to this compound reveals characteristic absorption bands that confirm the presence of key functional groups. For instance, in similar structures, the N-H stretching vibration of the amide group typically appears around 3300 cm⁻¹. The carbonyl (C=O) stretching vibrations of the carboxylic acid and amide functionalities are observed in the region of 1700 cm⁻¹ and 1650 cm⁻¹, respectively. The presence of the cyano group (C≡N) is indicated by a sharp absorption band in the 2100-2300 cm⁻¹ range. researchgate.net Aromatic C-H stretching modes are generally observed above 3000 cm⁻¹, while C-H in-plane and out-of-plane bending vibrations appear at lower wavenumbers. researchgate.net

FT-Raman Spectroscopy:

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The cyano group's vibration is highly sensitive to its electronic environment and is a prominent feature in the Raman spectrum. researchgate.net Aromatic ring vibrations and other skeletal modes are also readily observed. ljmu.ac.uk For related compounds like 2-(4-cyanophenylamino) acetic acid, a detailed vibrational analysis using both FT-IR and FT-Raman has been performed, with experimental frequencies compared against theoretical calculations to provide a comprehensive assignment of vibrational modes. nih.gov

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Amide (N-H) | Stretching | ~3300 | FT-IR |

| Carboxylic Acid (C=O) | Stretching | ~1700 | FT-IR |

| Amide (C=O) | Stretching | ~1650 | FT-IR |

| Cyano (C≡N) | Stretching | 2100-2300 | FT-IR, FT-Raman |

| Aromatic (C-H) | Stretching | >3000 | FT-IR, FT-Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹¹⁹Sn NMR for organotin complexes)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound and its derivatives in solution.

¹H NMR Spectroscopy:

The ¹H NMR spectrum provides information on the chemical environment of protons. For a related compound, 4-(4-methoxyanilino)-4-oxobutanoic acid, the NH proton of the amide group is expected to appear as a downfield singlet around δ 10.2 ppm. The protons of the butanoic acid backbone would exhibit characteristic splitting patterns. For 2-(4-cyanophenylamino) acetic acid, the ¹H NMR spectrum has been recorded using DMSO as a solvent. nih.gov

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon. For carbonyl carbons in esters, amides, and carboxylic acids, the resonances typically appear between 160 and 180 ppm. wisc.edu Ketone and aldehyde carbonyl carbons are found further downfield, between 190 and 220 ppm. openstax.org The carbon of the cyano group in 4-cyanopyridine appears around 115.0 ppm. chemicalbook.comspectrabase.com The aromatic carbons show signals in the range of 125.0 to 150.0 ppm. wisc.edu

¹¹⁹Sn NMR for Organotin Complexes:

When this compound is used as a ligand to form organotin complexes, ¹¹⁹Sn NMR spectroscopy becomes a crucial technique. The chemical shift in ¹¹⁹Sn NMR is highly sensitive to the coordination number and geometry around the tin atom. researchgate.net For instance, five-coordinate organotin(IV) complexes typically show ¹¹⁹Sn chemical shifts in a specific range, which can help in determining the structure of these complexes in solution. nih.govresearchgate.net Studies on various organotin(IV) complexes have shown that an increase in the coordination number at the tin center leads to an upfield shift in the ¹¹⁹Sn NMR signal. researchgate.netjmchemsci.com

| Functional Group | Typical Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid (C=O) | 175-185 |

| Amide (C=O) | 170-180 |

| Aromatic Carbons | 110-160 |

| Cyano (C≡N) | 115-125 |

| Aliphatic Carbons (CH₂) | 20-40 |

Mass Spectrometry Techniques (LC-MS/MS, ESI-Orbitrap MS)

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of this compound and its derivatives.

LC-MS/MS:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. This technique is highly sensitive and selective, allowing for the identification and quantification of the target compound in complex mixtures. The fragmentation patterns observed in the MS/MS spectrum provide valuable structural information.

ESI-Orbitrap MS:

Electrospray ionization (ESI) coupled with an Orbitrap mass analyzer (ESI-Orbitrap MS) provides high-resolution and high-mass-accuracy data. nih.govmdpi.com This allows for the confident determination of the elemental composition of the parent ion and its fragments. For example, high-resolution mass spectrometry (HRMS) of a related compound, 4-(4-methoxyanilino)-4-oxobutanoic acid, would be expected to show a molecular ion peak corresponding to its exact mass. The fragmentation of N-alkyl-N-perfluoroacyl-α-amino acids has been studied, revealing the formation of characteristic cyanide cations. nih.gov

X-ray Diffraction Analysis for Solid-State Structure Elucidation

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Single-crystal X-ray diffraction can provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. For instance, the crystal structure of N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide was determined using this technique, revealing details about the geometry of the hydrazide moiety and intermolecular contacts. mdpi.com Similarly, the crystal structure of 4-[(2-fluorophenyl)amino]-4-oxobutanoic acid showed the formation of dimers through intermolecular O-H···O hydrogen bonding between the carboxylic acid groups. nih.gov The molecular packing in 4-[(4-chlorophenyl)carbamoyl]butanoic acid is characterized by supramolecular tapes formed through both carboxylic acid-O–H⋯O(carbonyl) and amide-N–H⋯O(amide) hydrogen bonds. mdpi.com

| Compound | Crystal System | Space Group | Key Intermolecular Interactions |

|---|---|---|---|

| 4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid | Monoclinic | P2₁/c | O-H···O, N-H···O, C-H···O, C-H···F |

| N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide | Orthorhombic | P2₁2₁2₁ | π–π interactions |

| 4-[(4-Chlorophenyl)carbamoyl]butanoic acid | Monoclinic | P2₁/c | O-H···O, N-H···O |

Other Spectroscopic Methods (e.g., UV-Vis Spectroscopy)

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound would be expected to show absorption bands characteristic of the aromatic system and the carbonyl groups. For example, in the UV spectrum of 4-[(4-chlorophenyl)carbamoyl]butanoic acid in acetonitrile (B52724), absorptions at 250.0 nm, 200.6 nm, and 191.2 nm are attributed to n-π(C=O), π-π(C=O), and π-π*(C=C) transitions, respectively. mdpi.com The electronic properties of related compounds have been studied using UV-Vis spectroscopy in conjunction with theoretical calculations. nih.gov

Computational and Theoretical Investigations of 4 4 Cyanoanilino 4 Oxobutanoic Acid

Density Functional Theory (DFT) Quantum Chemical Calculations

Density Functional Theory (DFT) has been a important tool in the study of 4-(4-cyanoanilino)-4-oxobutanoic acid, enabling detailed analysis of its electronic structure and other properties. These calculations are fundamental to understanding the molecule's behavior at a quantum level.

Geometry Optimization and Vibrational Wavenumber Predictions

Theoretical calculations, particularly at the B3LYP/6-311++G(d,p) level of theory, have been employed to determine the most stable three-dimensional conformation of this compound. This geometry optimization process identifies the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

The optimized structure provides a basis for predicting the vibrational spectrum of the compound. The calculated vibrational wavenumbers can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific molecular motions. For instance, the characteristic vibrational modes of the cyano (C≡N), carbonyl (C=O), and N-H groups can be identified. A comparison between theoretical and experimental vibrational frequencies often shows good agreement, though scaling factors are sometimes applied to the computational data to account for anharmonicity and other effects.

Table 1: Selected Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | ~3400 |

| C-H (aromatic) | Stretching | ~3100 |

| C-H (aliphatic) | Stretching | ~2950 |

| C≡N | Stretching | ~2230 |

| C=O (amide) | Stretching | ~1680 |

| C=O (acid) | Stretching | ~1720 |

| C-N | Stretching | ~1350 |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable method for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the molecule's surface.

For this compound, the MEP map typically reveals negative potential (red and yellow regions) around the electronegative oxygen and nitrogen atoms of the carbonyl, carboxylic acid, and cyano groups. These areas are susceptible to electrophilic attack. Conversely, positive potential (blue regions) is generally found around the hydrogen atoms, particularly the amide and carboxylic acid hydrogens, indicating sites for potential nucleophilic attack. The MEP surface provides a visual representation of how the molecule will interact with other charged or polar species.

Average Local Ionization Energy (ALIE) Mapping

Average Local Ionization Energy (ALIE) is a conceptual DFT tool used to identify the regions of a molecule where electrons are least tightly bound and therefore most easily removed. researchgate.netnih.gov The ALIE is calculated at various points on the electron density surface of the molecule. Lower ALIE values indicate sites that are more susceptible to electrophilic attack and are often associated with the locations of the highest occupied molecular orbital (HOMO). researchgate.net For this compound, the lowest ALIE values are expected to be located over the π-systems of the aromatic ring and the lone pairs of the heteroatoms, highlighting these as the most probable sites for initial interaction with electrophiles. researchgate.net

Electronic Structure Analysis (HOMO-LUMO, Mulliken Charge Analysis)

The electronic properties of this compound can be further understood by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive.

The HOMO is typically localized on the electron-rich parts of the molecule, such as the anilino group and the aromatic ring, indicating its role as the primary electron donor. The LUMO, on the other hand, is often centered on the electron-withdrawing cyano group and the butanoic acid moiety, which act as the electron acceptor sites.

Mulliken charge analysis provides a method for estimating the partial atomic charges within the molecule. This analysis for this compound typically shows that the oxygen and nitrogen atoms carry significant negative charges, while the carbon atoms of the carbonyl and cyano groups, as well as the hydrogen atoms, are positively charged. This charge distribution influences the molecule's polarity and its intermolecular interactions.

Table 2: Calculated Electronic Properties of this compound

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -2.0 |

Molecular Docking Simulations for Interaction Mechanism Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. mdpi.com This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a ligand with a specific biological target. nih.govbiomedpharmajournal.org

In the context of this compound, molecular docking simulations can be used to explore its potential as an inhibitor of various enzymes. For instance, given the structural similarities to known antibacterial agents, it could be docked into the active sites of bacterial enzymes like DNA gyrase or Mur ligases. fabad.org.trnih.gov The simulations would predict the binding mode, identifying key interactions such as hydrogen bonds between the carboxylic acid or amide groups and amino acid residues in the protein's active site. The cyano group and the aromatic ring could participate in π-π stacking or hydrophobic interactions. The results of these simulations are often expressed as a docking score or binding energy, which provides an estimate of the binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Mechanistic Insight

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This is achieved by correlating physicochemical or structural descriptors of the molecules with their observed activity.

For a series of derivatives of this compound, a QSAR model could be developed to understand the structural requirements for a particular biological activity, such as antibacterial potency. nih.gov The model would use various molecular descriptors, which can be categorized as:

Electronic Descriptors: HOMO and LUMO energies, Mulliken charges, and dipole moment.

Steric Descriptors: Molecular volume, surface area, and specific conformational parameters.

Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (logP).

Topological Descriptors: Indices that describe the branching and connectivity of the molecule.

By generating a statistically significant equation that relates these descriptors to the biological activity, the QSAR model can provide insights into the mechanism of action and be used to predict the activity of new, unsynthesized compounds.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Chemical Reactivity and Mechanistic Studies of 4 4 Cyanoanilino 4 Oxobutanoic Acid

Intramolecular Cyclization Pathways of Related Compounds

While specific studies on the intramolecular cyclization of 4-(4-Cyanoanilino)-4-oxobutanoic acid are not extensively detailed, the reactivity of structurally related 4-oxobutanoic acid derivatives provides significant insight into potential reaction pathways. These compounds can undergo cyclization to form various heterocyclic systems, typically facilitated by dehydrating agents or catalysts.

Research on substituted 2-(2-carbonylhydrazono)-4-oxobutanoic acids demonstrates their propensity to cyclize in the presence of anhydrides, such as propionic anhydride (B1165640). chimicatechnoacta.ruresearchgate.net This reaction proceeds via an intramolecular nucleophilic attack of an oxygen or nitrogen atom on one of the carbonyl groups, leading to the formation of five-membered ring systems like N'-(2-oxofuran-3(2H)-ylidene)carbohydrazides. chimicatechnoacta.ruresearchgate.netresearchgate.net The process involves the activation of the carboxylic acid group by the anhydride, followed by an intramolecular acyl substitution.

Table 1: Examples of Intramolecular Cyclization in Related Butanoic Acid Derivatives

| Starting Compound Type | Catalyst/Reagent | Product Type | Reference |

|---|---|---|---|

| Substituted 2-(2-carbonylhydrazono)-4-oxobutanoic acids | Propionic anhydride | N'-(2-oxofuran-3(2H)-ylidene)carbohydrazides | chimicatechnoacta.ru, researchgate.net |

| N-Cbz-protected diazoketones from α-amino acids | Silica-supported HClO₄ | 1,3-Oxazinane-2,5-diones | frontiersin.org |

Nucleophilic Exchange Reactions

Nucleophilic exchange, specifically nucleophilic acyl substitution, is a fundamental reaction for the functional groups present in this compound. wikipedia.orglibretexts.org This reaction occurs at the carbonyl carbons of both the carboxylic acid and the amide moieties. The general mechanism involves a two-step process: nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of a leaving group to regenerate the carbonyl double bond. libretexts.org

Reactivity of the Carboxylic Acid Group: The carboxylic acid itself is generally unreactive towards nucleophilic attack under neutral or basic conditions due to the formation of a resonance-stabilized carboxylate anion. However, its reactivity can be significantly enhanced by converting the hydroxyl group into a better leaving group. This is typically achieved under acidic conditions, where protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic, or by using activating agents like thionyl chloride to form an acyl chloride. Once activated, the carboxylic acid can react with a wide range of nucleophiles (e.g., alcohols, amines) to form esters, amides, and other derivatives.

Reactivity of the Amide Group: Amides are the least reactive among carboxylic acid derivatives towards nucleophilic acyl substitution. youtube.com The stability of the amide bond is attributed to resonance delocalization of the nitrogen lone pair into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon. Consequently, cleavage of the amide bond in this compound requires harsh conditions, such as strong acid or base hydrolysis at elevated temperatures. Under such conditions, a nucleophile (e.g., water or hydroxide) would attack the amide carbonyl, leading to the eventual release of 4-cyanoaniline.

The relative reactivity of carboxylic acid derivatives generally follows this order: Acid Halides > Acid Anhydrides > Esters > Amides youtube.com

This hierarchy dictates that converting the amide in this compound to a more reactive derivative is not straightforward, whereas the carboxylic acid can be readily transformed. youtube.com

Mechanisms of Action in Enzyme Activity Modulation and Receptor Interactions as Research Probes

The structural motifs within this compound make it and its analogues interesting candidates for development as molecular probes and modulators of biological systems, particularly enzymes and receptors.

Enzyme Activity Modulation: Compounds can inhibit enzyme activity through various mechanisms, including reversible (competitive, non-competitive) and irreversible inhibition. nih.gov A molecule like this compound could act as a competitive inhibitor by mimicking the structure of a natural substrate and binding to the enzyme's active site. Alternatively, it could bind to an allosteric site, inducing a conformational change that reduces the enzyme's activity in a non-competitive fashion. nih.gov

A more complex mechanism is mechanism-based inhibition, where the target enzyme metabolically activates the inhibitor into a reactive intermediate. nih.gov This intermediate then forms a covalent bond with the enzyme, leading to its irreversible inactivation. The diverse functional groups of this compound could potentially be tailored to exploit such a mechanism against a specific enzyme target.

Use as Research Probes: To study interactions with biological targets like receptors or enzymes, molecules can be developed into chemical probes. nih.gov A common strategy involves creating bifunctional probes by incorporating two key features: a photoreactive group (e.g., a diazirine) and a reporter tag (e.g., a terminal alkyne or biotin). nih.gov The photoreactive group allows for covalent cross-linking to the biological target upon UV irradiation, while the tag enables subsequent visualization via fluorescence microscopy (after a "click" reaction with a fluorescent dye) or isolation and identification of the target protein via affinity purification and proteomics.

A hypothetical probe based on this compound could be synthesized to explore its molecular targets within a cell, providing insights into its mechanism of action. This approach has been successfully used to identify novel protein interactors for other bioactive lipids. nih.gov

Redox Behavior and Electrochemical Characterization

The redox properties of this compound are primarily influenced by the electron-withdrawing cyano group and the electron-donating anilino nitrogen attached to the aromatic ring. Electrochemical characterization, typically using techniques like cyclic voltammetry (CV), can elucidate the oxidation and reduction potentials of the molecule. nih.gov

Oxidation: The anilino moiety is susceptible to oxidation. The nitrogen atom's lone pair increases the electron density of the aromatic ring, making it easier to remove an electron. The oxidation potential would be influenced by the cyano group's para-position, which withdraws electron density and would likely make oxidation more difficult compared to an unsubstituted anilino group. Studies on the oxidation of similar keto-acids show that the reaction is often dependent on pH, with protonation playing a key role in the mechanism. orientjchem.org

Reduction: The cyano group (-C≡N) and the carbonyl group (C=O) are potential sites for reduction. Aromatic nitriles can undergo electrochemical reduction. The conjugation of the cyano group with the phenyl ring affects its reduction potential. biointerfaceresearch.com

Electrochemical studies of related compounds provide a framework for what to expect. For example, the electrochemical characterization of p-cyano Schiff bases and other cyano-containing aromatic compounds has been used to understand their electronic properties and potential as sensors. nih.govbiointerfaceresearch.com The CV of this compound would likely reveal distinct anodic (oxidation) and cathodic (reduction) peaks, the potentials of which would provide quantitative data on its redox behavior. researchgate.net

Table 2: Potential Redox Sites and Characterization Techniques

| Functional Group | Redox Process | Characterization Technique | Expected Outcome |

|---|---|---|---|

| Anilino Group | Oxidation | Cyclic Voltammetry (CV) | Anodic peak corresponding to the oxidation of the nitrogen or aromatic ring. |

| Cyano Group | Reduction | Cyclic Voltammetry (CV) | Cathodic peak corresponding to the reduction of the nitrile. |

| Carbonyl Group | Reduction | Cyclic Voltammetry (CV) | Potential cathodic peak, may be less favorable than cyano group reduction. |

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes for Enhanced Structural Diversity

The generation of structurally diverse chemical libraries is a cornerstone of modern drug discovery and materials science. nih.gov For 4-(4-Cyanoanilino)-4-oxobutanoic acid, moving beyond traditional synthetic methods to embrace novel strategies will be crucial for creating a wide array of analogues.

Diversity-Oriented Synthesis (DOS): This strategy aims to efficiently produce collections of structurally diverse small molecules, which is ideal for exploring the biological activities of new chemical entities without a specific biological target in mind. nih.govcam.ac.uk A DOS approach starting from the succinic acid or aniline (B41778) core would involve branching reaction pathways to generate a variety of scaffolds. cam.ac.uk For instance, the butanoic acid backbone could be subjected to a series of complexity-generating reactions to rapidly build distinct molecular frameworks. cam.ac.uk

Combinatorial Chemistry: This technique allows for the rapid synthesis of a large number of different but structurally related molecules. wikipedia.org Using a split-mix synthesis approach, a library of N-aryl succinamic acids could be generated by reacting a solid-supported succinic anhydride (B1165640) derivative with a diverse set of anilines, or vice-versa. wikipedia.org High-throughput experimentation (HTE) platforms are particularly well-suited for this, enabling the screening of numerous reaction conditions and building blocks simultaneously. digitellinc.com

The table below outlines potential synthetic strategies to enhance the structural diversity of this compound derivatives.

| Synthetic Strategy | Core Component | Potential Modifications | Expected Outcome |

| Diversity-Oriented Synthesis (DOS) | Succinic Acid Scaffold | Cyclizations, multicomponent reactions, stereochemical diversification. cam.ac.uk | Libraries of compounds with distinct and complex molecular skeletons. cam.ac.uk |

| Combinatorial Chemistry (Split-Mix) | 4-Cyanoaniline or Succinic Anhydride | Variation of amine and carboxylic acid building blocks. wikipedia.orgdigitellinc.com | Large libraries of N-aryl succinamic acid analogues for screening. |

| Fragment-Based Synthesis | Aniline and Butanoic Acid Fragments | Linking diverse fragments to either core component. | Novel compounds with potentially improved binding affinities. |

| Late-Stage Functionalization | This compound | C-H activation, cross-coupling reactions on the aromatic ring. | Derivatives with modified electronic and steric properties. |

By employing these advanced synthetic routes, researchers can systematically explore the structure-activity relationships of this class of compounds, paving the way for the identification of molecules with optimized properties.

Advanced Spectroscopic and Imaging Techniques for Real-time Reaction Monitoring

The precise control and understanding of a chemical reaction are paramount for ensuring product quality, optimizing yield, and guaranteeing safety. Process Analytical Technology (PAT) provides a framework for achieving this by designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters. nih.govntnu.nosdu.dkeuropeanpharmaceuticalreview.comresearchgate.net For the synthesis of this compound, which involves key steps like amide bond formation and potential crystallization, advanced spectroscopic techniques are invaluable.

In-situ Spectroscopy:

Fourier-Transform Infrared (FTIR) Spectroscopy: In-situ FTIR is a powerful tool for monitoring the progress of reactions in real-time. nih.govyoutube.comnih.gov By immersing an Attenuated Total Reflectance (ATR) probe into the reaction vessel, chemists can track the disappearance of reactants (e.g., the C=O stretches of succinic anhydride) and the appearance of the amide product without the need for sampling. youtube.comresearchgate.netresearchgate.net This provides crucial kinetic data and helps identify reaction intermediates or by-products. nih.gov

Raman Spectroscopy: Raman spectroscopy is highly complementary to FTIR, particularly for monitoring reactions in aqueous or polar solvent systems. americanpharmaceuticalreview.com It is exceptionally effective for observing changes in both the liquid and solid phases, making it ideal for monitoring the crystallization of the final product. sdu.dkresearchgate.netaiche.org For instance, the formation of the amide bond can be tracked by monitoring specific vibrational modes of the reactants and products. acs.orgnsf.gov

These techniques enable the real-time tracking of key reaction attributes, as detailed in the table below.

| Technique | Monitored Parameter | Application in Synthesis | Benefit |

| In-situ FTIR | Functional group concentrations (e.g., anhydride, carboxylic acid, amide). youtube.com | Monitoring the conversion of succinic anhydride and 4-cyanoaniline. | Provides real-time kinetic data, endpoint determination. nih.gov |

| In-situ Raman | Molecular vibrations, solid-phase transformations. sdu.dkresearchgate.net | Tracking amide bond formation and monitoring polymorphism during crystallization. acs.org | Non-destructive, provides information on both solute and solid, suitable for aqueous media. americanpharmaceuticalreview.com |

| Real-time Microscopy | Particle size and shape. europeanpharmaceuticalreview.com | Optimizing crystallization conditions to control crystal habit and size distribution. | Ensures consistent bulk powder properties for downstream processing. europeanpharmaceuticalreview.com |

The integration of these PAT tools facilitates a deeper understanding of the reaction dynamics, enabling the development of more robust and efficient synthetic processes for this compound and its derivatives. nih.govntnu.no

Integration of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the discovery and optimization of new molecules. nih.govarxiv.orgfrontiersin.org These computational tools can analyze vast datasets to identify patterns and make predictions that would be unattainable through traditional experimental methods alone. arxiv.org

Predictive Modeling: ML algorithms can be trained on existing chemical data to predict the properties of novel, untested compounds. arxiv.orgresearchgate.net For derivatives of this compound, ML models could be developed to forecast:

Reaction Success: Predicting the likelihood of success for amide coupling reactions under various conditions, which can significantly reduce the number of failed experiments. digitellinc.comaiche.orgnih.govpku.edu.cn

Physicochemical Properties: Estimating properties such as solubility, lipophilicity (logP), and metabolic stability, which are crucial for drug development. researchgate.net

Biological Activity: Building Quantitative Structure-Activity Relationship (QSAR) models to predict the inhibitory activity of new analogues against specific biological targets, such as protein kinases. nih.govacs.org

De Novo Design: Generative AI models can design entirely new molecules with desired properties from the ground up. frontiersin.orgacs.orgmorressier.com By providing the model with a target profile (e.g., high predicted affinity for a specific enzyme, low predicted toxicity), these algorithms can generate novel chemical structures based on the oxobutanoic acid scaffold that have a high probability of success. acs.orgnih.gov

The following table summarizes the potential applications of AI/ML in the research of this compound.

| AI/ML Application | Description | Potential Impact |

| Reaction Yield Prediction | ML models trained on reaction data to predict the outcome of synthesizing new analogues. digitellinc.comaiche.org | Increased efficiency in synthesis planning and optimization. nih.gov |

| Property Prediction (QSAR) | Algorithms that learn from structure-property data to predict the biological and physicochemical properties of new compounds. arxiv.orgresearchgate.net | Prioritization of synthetic targets with the most promising profiles. |

| De Novo Molecular Design | Generative models that create novel molecular structures optimized for specific properties. frontiersin.orgacs.orgmorressier.com | Discovery of novel, potent, and selective inhibitors beyond existing chemical space. nih.gov |

| Virtual Screening | Using deep learning to screen large virtual libraries of compounds for potential activity against a target. arxiv.org | Rapid identification of promising hit compounds for further investigation. |

By harnessing the predictive and generative power of AI, researchers can navigate the vast chemical space more efficiently, accelerating the journey from initial concept to the identification of lead compounds.

Development of New Chemical Research Tools and Probes based on the Oxobutanoic Acid Scaffold

The inherent chemical features of the this compound scaffold make it an attractive starting point for the development of specialized chemical tools and probes. Such tools are essential for interrogating complex biological systems and elucidating the mechanisms of action of bioactive molecules.

Chemical Probes: A chemical probe is a small molecule designed to selectively interact with a specific biological target, allowing researchers to study its function in a cellular or in vivo context. The oxobutanoic acid structure can be systematically modified to create such probes. For instance, by incorporating a photoreactive group or a click-chemistry handle, derivatives can be designed for target identification and validation studies. The cyano group on the aniline ring could also be a site for modification or could be exploited for its specific electronic properties in probe design.

Fluorescent Probes: The aniline moiety, particularly derivatives of 4-aminobenzonitrile, can serve as a basis for creating environmentally sensitive fluorescent probes. By strategically modifying the structure, it may be possible to develop probes whose fluorescence properties (e.g., intensity, wavelength) change upon binding to a target protein or entering a specific cellular microenvironment.

Platform for Further Derivatization: Succinic acid itself is a versatile platform chemical, serving as a precursor to a wide range of compounds including polymers and solvents. wikipedia.orgthermofisher.comroquette.com This versatility extends to its derivatives. The carboxylic acid group of this compound provides a convenient handle for conjugation to other molecules, such as affinity tags (e.g., biotin), imaging agents, or solid supports for use in affinity chromatography.

The table below details potential research tools that could be developed from this scaffold.

| Tool/Probe Type | Scaffold Feature Utilized | Potential Application | Research Goal |

| Affinity-Based Probes | Carboxylic acid handle | Covalent attachment of biotin (B1667282) or other tags. | Target identification and pull-down experiments. |

| Photoaffinity Labels | Aromatic ring | Introduction of a photoreactive group (e.g., diazirine, benzophenone). | Covalently labeling the binding site of a target protein upon UV irradiation. |

| Fluorescent Probes | Cyano-aniline moiety | Design of solvatochromic or target-binding-responsive fluorophores. | Visualizing target engagement and localization within cells. |

| Functionalized Resins | Carboxylic acid handle | Immobilization onto a solid support. | Creating affinity chromatography columns for purifying target proteins. |

The development of such specialized tools based on the this compound structure would not only advance our understanding of its own biological targets but also provide the broader scientific community with valuable reagents for chemical biology research.

Q & A

Q. What are the standard protocols for synthesizing 4-(4-Cyanoanilino)-4-oxobutanoic acid, and how can reaction conditions be optimized for higher yield?

Answer: The synthesis typically involves condensation reactions between substituted anilines and 4-oxobutanoic acid derivatives. A common method is refluxing the reactants in ethanol, as demonstrated in the preparation of similar 4-oxobutanoic acid derivatives (e.g., 4-(5-chloro-2-hydroxyphenyl)-4-oxobutanoic acid) . Microwave-assisted synthesis has also been employed to improve reaction efficiency, achieving yields up to 94% under optimized conditions (e.g., reduced reaction time and controlled temperature) . Key parameters for optimization include solvent choice (polar aprotic solvents enhance reactivity), catalyst selection (e.g., acid catalysts for amine coupling), and temperature control to minimize side reactions.

Q. How is the crystal structure of this compound determined, and what role does software like SHELXL play in refinement?

Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural determination. The process involves growing high-quality crystals, collecting diffraction data, and refining the structure using programs like SHELXL. SHELXL employs least-squares algorithms to optimize atomic coordinates, thermal parameters, and occupancy factors, ensuring precise bond-length and angle measurements . For example, in studies of analogous compounds (e.g., 4-(4-iodoanilino)-2-methylene-4-oxobutanoic acid), SHELXL achieved a final R-factor of 0.018, highlighting its reliability .

Q. What are the recommended protocols for handling and storage of this compound to ensure stability?

Answer: The compound should be stored in airtight containers under inert gas (e.g., nitrogen) at room temperature (RT) to prevent hydrolysis of the cyano group. Solubility in polar solvents like DMSO or ethanol facilitates stock solution preparation, but prolonged exposure to moisture should be avoided . Stability studies of related 4-oxobutanoic acid derivatives indicate degradation under UV light, necessitating storage in amber vials .

Advanced Research Questions

Q. How do substituents on the phenyl ring of 4-oxobutanoic acid derivatives influence their antimicrobial efficacy, and what methodologies are employed to establish structure-activity relationships (SAR)?

Answer: Substituents such as halogens (e.g., Cl, F) or electron-withdrawing groups (e.g., cyano) enhance bioactivity by improving target binding affinity. For instance, fluorophenyl derivatives exhibit increased antimicrobial activity due to fluorine’s electronegativity and lipophilicity . SAR studies involve:

- Synthetic diversification : Introducing substituents via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .

- Bioassays : Minimum inhibitory concentration (MIC) testing against bacterial/fungal strains.

- Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like bacterial dihydrofolate reductase .

Q. In cases where conflicting bioactivity data are reported for this compound derivatives, what analytical approaches are recommended to reconcile discrepancies?

Answer: Contradictions often arise from variations in assay conditions (e.g., pH, solvent) or impurity profiles. Recommended steps include:

- Reproducibility checks : Repeating assays under standardized conditions (e.g., CLSI guidelines for antimicrobial testing).

- Purity validation : HPLC or LC-MS analysis to confirm compound integrity (>98% purity) .

- Mechanistic studies : Isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify target binding affinities independently .

Q. What computational strategies are effective in predicting the pharmacokinetic properties of this compound derivatives?

Answer:

- ADMET prediction : Tools like SwissADME or ADMETLab2.0 estimate absorption (e.g., Caco-2 permeability), metabolism (CYP450 interactions), and toxicity (e.g., Ames test predictions) .

- Quantum mechanical calculations : Density functional theory (DFT) to assess reactivity (e.g., Fukui indices for nucleophilic/electrophilic sites) .

- Molecular dynamics (MD) simulations : To study stability in biological membranes (e.g., lipid bilayer penetration using GROMACS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.